molecular formula C10H9NOS B070639 (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one CAS No. 164976-51-6

(1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one

Cat. No. B070639
M. Wt: 191.25 g/mol
InChI Key: SQKFCVYQRIARBB-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one is a heterocyclic organic compound with a molecular formula of C11H9NOS. It is also known as 2-Benzothiazolylidene-3-oxobutanenitrile and is a derivative of benzothiazole. This compound is widely used in scientific research for its unique properties and applications.

Scientific Research Applications

(1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer by selectively destroying cancer cells using light and a photosensitizing agent. Additionally, this compound has been used in the development of new materials for optoelectronic devices such as OLEDs and solar cells.

Mechanism Of Action

The mechanism of action of (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one varies depending on its application. As a fluorescent probe for metal ions, it works by binding to the metal ion and undergoing a change in its fluorescence properties, which can be detected using spectroscopic techniques. As a photosensitizer for photodynamic therapy, it works by absorbing light and transferring energy to oxygen molecules, which then produce reactive oxygen species that can damage cancer cells.

Biochemical And Physiological Effects

The biochemical and physiological effects of (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one are largely dependent on its application. As a fluorescent probe, it has no known biological effects. As a photosensitizer for photodynamic therapy, it can cause damage to cancer cells, but may also cause damage to healthy cells if not used appropriately.

Advantages And Limitations For Lab Experiments

One advantage of (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one is its versatility in scientific research applications. It can be used for a variety of purposes, including fluorescence detection, photodynamic therapy, and optoelectronic device development. However, limitations include its potential toxicity and the need for specialized equipment and techniques for its use in photodynamic therapy.

Future Directions

There are several future directions for research involving (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one. One potential area of interest is the development of new materials for optoelectronic devices, such as OLEDs and solar cells. Another area of interest is the development of new fluorescent probes for metal ions, with potential applications in environmental monitoring and medical diagnostics. Additionally, further research is needed to determine the potential of (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one as a photosensitizer for photodynamic therapy, including its efficacy and safety in clinical trials.

Synthesis Methods

The synthesis of (1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one involves the reaction of 2-aminobenzothiazole with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate imine, which is then hydrolyzed to yield the final product. This method is relatively simple and yields high purity compounds.

properties

IUPAC Name

(Z)-1-(1,3-benzothiazol-2-yl)prop-1-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-7(12)6-10-11-8-4-2-3-5-9(8)13-10/h2-6,12H,1H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFCVJDRPONJKE-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=NC2=CC=CC=C2S1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=NC2=CC=CC=C2S1)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E)-1-(3H-1,3-benzothiazol-2-ylidene)propan-2-one

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